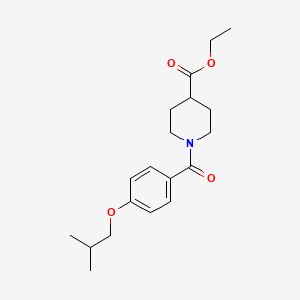![molecular formula C15H24ClNO2 B4409881 {2-[2-(allyloxy)phenoxy]ethyl}diethylamine hydrochloride](/img/structure/B4409881.png)
{2-[2-(allyloxy)phenoxy]ethyl}diethylamine hydrochloride
説明
{2-[2-(allyloxy)phenoxy]ethyl}diethylamine hydrochloride, also known as AED, is a chemical compound that has been extensively studied for its potential applications in scientific research. AED is a quaternary ammonium salt that is soluble in water and has a molecular weight of 303.85 g/mol. In
作用機序
{2-[2-(allyloxy)phenoxy]ethyl}diethylamine hydrochloride is a quaternary ammonium salt that acts as a competitive antagonist of nicotinic acetylcholine receptors. Specifically, this compound binds to the acetylcholine binding site on the receptor, preventing the binding of acetylcholine and inhibiting receptor activation. This mechanism of action is similar to that of other nicotinic acetylcholine receptor antagonists such as tubocurarine and d-tubocurarine.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its neuroprotective effects, this compound has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells. This compound has also been shown to have effects on the cardiovascular system, including the ability to lower blood pressure and heart rate.
実験室実験の利点と制限
One of the main advantages of using {2-[2-(allyloxy)phenoxy]ethyl}diethylamine hydrochloride in lab experiments is its specificity for nicotinic acetylcholine receptors. This allows researchers to study the function of these receptors in a more targeted manner. Additionally, this compound has been shown to have low toxicity and is relatively easy to synthesize.
One limitation of using this compound in lab experiments is its solubility in water. This can make it difficult to administer to animals or to use in certain experimental setups. Additionally, this compound's effects on other neurotransmitter systems have not been extensively studied, which may limit its usefulness in certain research areas.
将来の方向性
There are several potential future directions for research on {2-[2-(allyloxy)phenoxy]ethyl}diethylamine hydrochloride. One area of interest is the study of this compound's effects on other neurotransmitter systems, such as the GABAergic system. Additionally, this compound's potential use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation. Other potential future directions include the development of more potent and selective nicotinic acetylcholine receptor antagonists, as well as the study of this compound's effects on other physiological systems such as the immune system.
Conclusion:
In conclusion, this compound is a quaternary ammonium salt that has been extensively studied for its potential applications in scientific research. This compound's specificity for nicotinic acetylcholine receptors makes it a valuable tool for studying the function of these receptors in the nervous system. While there are limitations to its use in certain experimental setups, this compound's low toxicity and relative ease of synthesis make it a promising compound for future research.
科学的研究の応用
{2-[2-(allyloxy)phenoxy]ethyl}diethylamine hydrochloride has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. One of the main areas of research has been the study of this compound's effects on the nervous system. This compound has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use as a tool to study the function of nicotinic acetylcholine receptors in the brain.
特性
IUPAC Name |
N,N-diethyl-2-(2-prop-2-enoxyphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-4-12-17-14-9-7-8-10-15(14)18-13-11-16(5-2)6-3;/h4,7-10H,1,5-6,11-13H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWPQWDYMCCXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1OCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-{[(3-methoxyphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4409802.png)
![4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4409823.png)

![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4409836.png)
amine hydrochloride](/img/structure/B4409844.png)
![4-methoxy-N-[(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4409851.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4409852.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-methylpiperidine](/img/structure/B4409854.png)
![3-methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4409862.png)
![{2-[(1-chloro-2-naphthyl)oxy]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4409868.png)

![N-(3-{[(3-hydroxyphenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide](/img/structure/B4409874.png)

